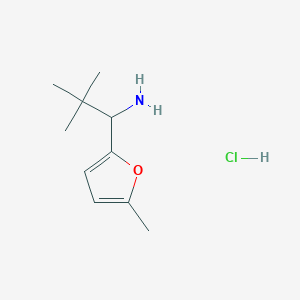

1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on similar compounds highlights the synthesis of pyrazole derivatives through one-pot, multicomponent protocols using urea as a catalyst. This process involves reactions such as Knoevenagel condensation, Michael addition, and ring opening and closing, indicating a method that could be adapted for the synthesis of 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (Li et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated through techniques like X-ray diffraction, indicating the presence of complex molecular interactions and the formation of three-dimensional networks. Such structural analyses are crucial for understanding the physical and chemical behavior of these compounds (Zhang et al., 2009).

Chemical Reactions and Properties

Urea and its derivatives participate in various chemical reactions, including gelation and complex formation, which are influenced by factors like pH and the presence of other chemical entities. These reactions are essential for understanding the chemical properties and potential applications of this compound (Kirschbaum & Wadke, 1976).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and gelation characteristics, are critical for the practical application and handling of chemical compounds. Research on urea derivatives has shown a range of physical behaviors, from forming heat-reversible gels to crystalline structures, which could inform the handling of this compound (J. Kirschbaum & D. Wadke, 1976).

Scientific Research Applications

Antibacterial Agents

Research on the synthesis of new heterocyclic compounds, including those with a sulfonamido moiety, has shown potential applications as antibacterial agents. The study by Azab, Youssef, and El-Bordany (2013) explores the synthesis of various heterocyclic compounds and their efficacy as antibacterial agents, suggesting that similar compounds could be investigated for antibacterial properties (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Catalysis

The work of Wenbo Li et al. (2017) describes a one-pot, multicomponent protocol for the synthesis of 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives using a urea catalyst, indicating that urea and its derivatives could be useful in catalyzing various chemical reactions, including Knoevenagel condensation, Michael addition, and cyclization steps (Wenbo Li, Reyhangul Ruzi, Keyume Ablajan, Zulpiya Ghalipt, 2017).

Gel Formation

A study by J. Kirschbaum and D. Wadke (1976) discusses the gelation properties of certain cyclic nucleotide inhibitors with urea, leading to thixotropic, heat-reversible gels. This indicates potential applications in material science, particularly in the development of gel-based systems for various uses (J. Kirschbaum, D. Wadke, 1976).

Anticancer Agents

Research on 1-aryl-3-(2-chloroethyl) ureas has explored their synthesis and in vitro assay as potential anticancer agents. The study by Gaudreault et al. (1988) highlights the cytotoxic effects of these compounds on human adenocarcinoma cells, suggesting that similar structures could be investigated for anticancer activities (R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O/c1-11-9-14(19-20(11)2)7-8-17-15(21)18-10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKGYXPHMJPCCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2498702.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)

![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)

![2-(3,5-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2498708.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide](/img/structure/B2498711.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)

![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)